5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
The compound 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic molecule that features an indole moiety, a methoxyphenyl group, and a dihydropyrrolo[3,4-c]pyrazol-6(2H)-one core. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one, typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the Japp-Klingemann reaction, which uses diazonium salts and active methylene compounds .
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of catalysts and green chemistry principles is also becoming increasingly important to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or isatins.
Reduction: Reduction of the indole ring can lead to the formation of indolines.
Substitution: Electrophilic substitution reactions are common, particularly at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
The compound has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-1H-indole-3-carbaldehyde
- 5-bromo-1H-indole-3-carbaldehyde
- N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
Uniqueness
The uniqueness of 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its complex structure, which combines multiple functional groups and heterocyclic systems. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C29H26N4O3 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C29H26N4O3/c1-35-20-12-13-23-22(16-20)19(17-30-23)14-15-33-28(21-10-6-7-11-24(21)36-2)25-26(18-8-4-3-5-9-18)31-32-27(25)29(33)34/h3-13,16-17,28,30H,14-15H2,1-2H3,(H,31,32) |
InChI Key |
WNXMQCVPMXQAER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3C(C4=C(C3=O)NN=C4C5=CC=CC=C5)C6=CC=CC=C6OC |
Origin of Product |
United States |
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